4-Hydroxy-3-methoxy-2-nitrobenzonitrile
Overview
Description
4-Hydroxy-3-methoxy-2-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O4 It is characterized by the presence of hydroxyl, methoxy, nitro, and nitrile functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile typically involves the nitration of 4-Hydroxy-3-methoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity of the product. The nitration reaction is followed by purification steps such as recrystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3-methoxy-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding to targets .
Comparison with Similar Compounds
- 4-Hydroxy-3-methoxybenzonitrile
- 4-Hydroxy-3-nitrobenzonitrile
- 3-Methoxybenzoic acid
- 4-Nitrobenzonitrile
- 2-Cyanophenol
Comparison: 4-Hydroxy-3-methoxy-2-nitrobenzonitrile is unique due to the combination of hydroxyl, methoxy, nitro, and nitrile groups on the benzene ring. This combination imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of both nitro and nitrile groups makes it more reactive in reduction and substitution reactions compared to compounds with only one of these groups .
Properties
IUPAC Name |
4-hydroxy-3-methoxy-2-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-14-8-6(11)3-2-5(4-9)7(8)10(12)13/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMPYISMRTXHJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427604 | |
Record name | 4-hydroxy-3-methoxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677335-32-9 | |
Record name | 4-hydroxy-3-methoxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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